Di-phthaloyl-cystamine

Description

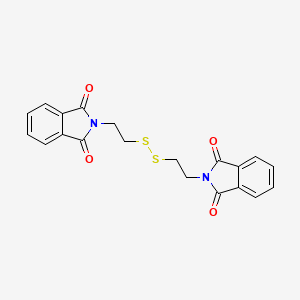

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c23-17-13-5-1-2-6-14(13)18(24)21(17)9-11-27-28-12-10-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVODYBFEYYJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSSCCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di Phthaloyl Cystamine and Its Precursors

General Principles of Phthaloylation in Amino Acid and Peptide Synthesis

The phthaloyl group serves as a robust protecting group for primary amines, a common feature in the synthesis of amino acid and peptide derivatives. acs.org Its stability under various conditions and the methods for its introduction and removal make it a valuable tool for synthetic chemists. acs.org

N-Phthaloylation Procedures under Mild Conditions

Traditional methods for the N-phthaloylation of amino acids often involve harsh conditions, such as high temperatures, which can lead to undesirable side reactions like racemization. acs.orgsigmaaldrich.com To circumvent these issues, several mild procedures have been developed.

One effective method involves the reaction of amino acids with phthalic anhydride (B1165640) under reduced pressure and at lower temperatures. mdpi.com This approach has been shown to be efficient for a variety of amino acids, including those with sensitive side chains like tryptophan and tyrosine. mdpi.com Another widely used mild phthaloylating agent is N-carbethoxyphthalimide. tandfonline.com This reagent reacts with amino acid salts in aqueous solutions at or near room temperature, affording the corresponding N-phthaloyl derivatives in good yields while preserving the optical configuration. acs.orgresearchgate.net The use of a catalytic amount of triethylamine (B128534) in toluene (B28343) at reflux has also been reported to facilitate the phthaloylation of amino acids, lowering the required reaction temperature. beilstein-journals.org

| Reagent/Condition | Substrate | Solvent | Temperature | Outcome |

| Phthalic Anhydride | Free Amino Acids | None (reduced pressure) | Lower Temperature | Effective N-phthaloylation mdpi.com |

| N-Carbethoxyphthalimide | Amino Acid Salts | Water/Ethyl Acetate | Room Temperature | High yield, retention of configuration acs.orgresearchgate.net |

| Phthalic Anhydride | Amino Acids | Toluene | Reflux | Catalytic NEt3 lowers reaction temp beilstein-journals.org |

| Phthalic Anhydride | Chitosan | DMF/Water | 120-130 °C | Chemoselective N-phthaloylation acs.org |

Stereochemical Considerations in Phthaloyl Derivative Synthesis

Maintaining the stereochemical integrity of chiral amino acids during synthesis is of paramount importance. While harsh phthaloylation conditions are known to cause racemization, the use of milder reagents like N-carbethoxyphthalimide has been demonstrated to proceed with retention of the original stereochemistry. acs.orgacs.orgresearchgate.net

Interestingly, the phthaloyl group itself can be manipulated to control stereochemistry in subsequent reactions. For instance, the introduction of a new stereocenter on the phthaloyl group has been used as a strategy for the "self-reproduction of chirality," enabling the synthesis of functionalized amino acid derivatives with predetermined absolute and relative stereochemistry. beilstein-journals.org This approach has been successfully applied in the asymmetric synthesis of novel amino acids, where the phthaloyl group acts as a chiral auxiliary to direct the stereochemical outcome of reactions at the α-carbon. researchgate.net

Synthesis of Protected Cysteine and Cystamine (B1669676) Derivatives

The synthesis of Di-phthaloyl-cystamine inherently involves the chemistry of cysteine and its dimer, cystamine. This requires careful management of the thiol groups and the formation of the disulfide bond.

Strategies for Disulfide Bond Formation in Cysteine Chemistry

The formation of a disulfide bond is a key transformation in the synthesis of cystine-containing peptides and molecules like this compound. A common approach involves the oxidation of two cysteine thiol groups. For this to occur in a controlled manner, the thiol groups are often protected during the preceding synthetic steps.

Oxidation to form the disulfide bond can be achieved through several methods, including air oxidation in an aqueous medium, or by using reagents such as iodine, thallium(III) trifluoroacetate, or N-chlorosuccinimide (NCS). tandfonline.comresearchgate.netbeilstein-journals.org The choice of oxidant and reaction conditions can be tailored to the specific substrate and protecting groups employed.

| Protecting Group | Deprotection/Oxidation Method | Key Feature |

| Trityl (Trt) | TFA cleavage followed by oxidation | Labile to standard cleavage conditions acs.org |

| Acetamidomethyl (Acm) | Iodine, Thallium(III) trifluoroacetate, NCS | Orthogonal removal allows for regioselectivity researchgate.netacs.org |

| 4-methoxytrityl (Mmt) | Dilute TFA | Highly acid-labile for on-resin manipulation researchgate.net |

| S-tert-butyl (StBu) | Reduction with phosphines | Stable to a wide range of conditions google.com |

Preparation of Cystamine-Based Scaffolds for Chemical Construction

Cystamine, the disulfide-linked dimer of cysteamine (B1669678), serves as the core scaffold for this compound. Cystamine itself can be functionalized to create various derivatives for applications in materials science and medicinal chemistry. For example, cystamine has been incorporated into hydrogel scaffolds for tissue engineering through epoxy-amine chemistry. sigmaaldrich.com It has also been used to functionalize graphene, leveraging the reactivity of its amino groups for covalent attachment. nih.gov

In the context of preparing for phthaloylation, cystamine dihydrochloride (B599025) is a common starting material. The free diamine can be obtained by treatment with a base. The two primary amino groups of cystamine are then available for reaction with a suitable phthaloylating agent.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of a symmetrical molecule like this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the initial preparation of a protected building block which is then coupled to form the final product. In the case of this compound, a plausible convergent route would begin with the N-phthaloylation of cysteine. The resulting N-phthaloyl-cysteine, with its free thiol group, would then be subjected to oxidative dimerization. This would form the central disulfide bond and yield the target this compound. This approach offers the advantage of building up complexity in separate, optimized steps before the final coupling reaction.

A divergent synthesis , in contrast, would start from a common precursor that is then elaborated into a variety of related products. For this compound, a divergent approach would begin with the central cystamine molecule. The two primary amino groups of cystamine could be reacted with two equivalents of a phthaloylating agent, such as phthalic anhydride, in a one-step process to directly form this compound. This method is often more step-economical for symmetrical molecules. From the same cystamine precursor, a variety of other N,N'-disubstituted cystamine derivatives could be synthesized by using different acylating or alkylating agents, demonstrating the divergent nature of this strategy. While specific literature detailing the direct synthesis of this compound is not prevalent, the reaction of cystamine with phthalic anhydride under conditions similar to those used for other primary amines (e.g., in a polar aprotic solvent like DMF at elevated temperature) represents a highly probable and direct synthetic route. mdpi.com

Green Chemistry Approaches in this compound Synthesis

A prominent green approach is the synthesis of this compound under solvent-free, or neat, conditions. cem.com Traditional synthesis often employs volatile and hazardous organic solvents, which contribute to environmental pollution and complicate product purification. By eliminating the solvent, these methods not only reduce the environmental footprint but also often lead to simpler work-up procedures. ijirset.com For example, the direct reaction of phthalic anhydride with cystamine or its salts can be achieved by heating the neat mixture, sometimes with the aid of a non-volatile base, to produce this compound in high yields. nih.govmdpi.com Mechanochemical methods, such as ball milling, also offer a solvent-free alternative that can lead to high-yield synthesis in short reaction times. mdpi.com

The use of water as a reaction medium is another cornerstone of green chemistry, and its application in this compound synthesis has been explored. innovareacademics.in Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. While the reactants may have limited solubility in water, the reaction can be facilitated at elevated temperatures or with the use of phase-transfer catalysts or surfactants. The synthesis of related phthaloyl derivatives in aqueous media under mild conditions has been successfully demonstrated, suggesting the feasibility of this approach for this compound. researchgate.net

Furthermore, the development of catalyst-free synthetic routes represents a significant advancement in green chemistry. rsc.orgrsc.org While catalysts can improve reaction efficiency, their use can introduce issues related to cost, toxicity, and the need for removal from the final product, which can generate waste. cnr.it The direct condensation of phthalic anhydride and cystamine at elevated temperatures is a viable catalyst-free method. nih.gov Optimizing reaction parameters such as temperature and time is crucial to maximize product yield and purity while minimizing energy consumption and the formation of byproducts.

The following table summarizes various green synthetic approaches for this compound and related compounds, highlighting the key parameters and their environmental benefits.

| Reactants | Solvent | Catalyst/Base | Conditions | Yield | Green Chemistry Aspect |

| Phthalic Anhydride, Cystamine | None (Melt) | None | 180-200 °C | High | Solvent-free, catalyst-free, high atom economy |

| Phthalic Anhydride, o-Phenylenediamine | None (Ball Milling) | None | 20 Hz, 60 min | 95% | Solvent-free, catalyst-free, energy-efficient. mdpi.com |

| Phthalic Anhydride, Various Amines | None | Triethylamine | Reflux | Good | Avoids racemization, no polar solvents. researchgate.net |

| N-(Ethoxycarbonyl)phthalimide, Amino Acid Salts | Water/Ethyl Acetate | None | Room Temperature | Good | Mild conditions, use of water. researchgate.net |

| 3,3′,4,4′-Biphenyltetracarboxylic anhydride, Alkylaniline | None (Ball Milling) | None | 20 Hz, 15 min | 98% | Solvent-free, rapid synthesis. mdpi.com |

The continued evolution of green chemistry will likely lead to even more sustainable and efficient methods for the synthesis of this compound, potentially incorporating bio-based starting materials and novel energy sources to further reduce the environmental impact of its production.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Di-phthaloyl-cystamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment of each atom can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalimide (B116566) groups and the aliphatic protons of the cystamine (B1669676) backbone. The four protons on each benzene (B151609) ring of the phthaloyl groups are chemically equivalent due to symmetry and typically appear as a multiplet in the aromatic region, generally between δ 7.7 and 7.9 ppm. researchgate.net The ethylene (B1197577) bridge of the cystamine moiety gives rise to two sets of signals. The methylene (B1212753) protons adjacent to the nitrogen atoms (N-CH₂) are deshielded by the electron-withdrawing phthalimide group and are expected to resonate as a triplet around δ 3.8-4.0 ppm. The methylene protons adjacent to the sulfur atoms (S-CH₂) would appear as another triplet at a slightly more upfield position, typically in the range of δ 2.8-3.0 ppm, due to the lesser electron-withdrawing nature of the disulfide bond compared to the phthalimide group. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the phthalimide groups are highly deshielded and are expected to appear around δ 167-169 ppm. researchgate.netacs.org The aromatic carbons of the phthalimide ring will produce signals in the δ 123-134 ppm range. researchgate.net For the cystamine portion, the carbon atoms adjacent to the nitrogen (N-CH₂) are expected at approximately δ 38-42 ppm, while the carbons adjacent to the sulfur (S-CH₂) would be found at a similar or slightly downfield shift, also in the range of δ 38-42 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phthalimide Aromatic (C₆H₄) | 7.7 - 7.9 (m) | 123 - 134 |

| Phthalimide Carbonyl (C=O) | - | 167 - 169 |

| Cystamine Methylene (N-CH₂) | 3.8 - 4.0 (t) | 38 - 42 |

| Cystamine Methylene (S-CH₂) | 2.8 - 3.0 (t) | 38 - 42 |

Note: Predicted values are based on data from related N-substituted phthalimides and cystamine derivatives. researchgate.netlibretexts.orgacs.org m = multiplet, t = triplet.

Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the flexible cystamine linker in solution.

One-Dimensional (¹H, ¹³C) NMR Chemical Shift Analysis

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions in the solid state.

The FTIR spectrum is dominated by the characteristic absorptions of the phthalimide group. spectroscopyonline.com Strong, twin absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹. acs.orgrsc.org Specifically, a sharp band around 1776 cm⁻¹ and another intense one near 1712 cm⁻¹ are characteristic of the phthalimide moiety. acs.org Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches from the cystamine linker will appear just below 3000 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. The disulfide (S-S) bond, which is often weak in FTIR, typically shows a characteristic stretching vibration in the Raman spectrum in the range of 500-550 cm⁻¹. acs.orgspiedigitallibrary.org The specific frequency can give information about the conformation around the S-S bond (e.g., gauche-gauche-gauche vs. trans-gauche-trans). spiedigitallibrary.org The symmetric vibrations of the aromatic rings of the phthalimide groups also give rise to distinct Raman signals.

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phthalimide C=O | Asymmetric Stretch | FTIR | ~1776 |

| Phthalimide C=O | Symmetric Stretch | FTIR | ~1712 |

| Aromatic C-H | Stretch | FTIR | >3000 |

| Aliphatic C-H | Stretch | FTIR | <3000 |

| Disulfide S-S | Stretch | Raman | 500 - 550 |

Note: Frequencies are based on data for phthalimides and organic disulfides. acs.orgspectroscopyonline.comacs.orgspiedigitallibrary.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps to confirm its structure. Using a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be determined with high accuracy.

The fragmentation of N-substituted phthalimides under electron impact (EI) or collision-induced dissociation (CID) often involves characteristic losses. scispace.comnih.govacs.org A primary fragmentation pathway for the phthalimide moiety is the loss of CO, leading to the formation of characteristic fragment ions. xml-journal.net The molecular ion of phthalimide itself (m/z 147) and fragment ions at m/z 130, 104, and 76 are common in the mass spectra of phthalimide derivatives. scispace.com For this compound, cleavage of the C-N bond or the C-S bond within the cystamine linker would lead to other significant fragment ions, allowing for the step-by-step reconstruction of the molecular structure from its pieces. The presence of the disulfide bond can also lead to characteristic fragmentation patterns.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Furthermore, XRD analysis elucidates how the molecules pack together in the crystal lattice. rsc.org Intermolecular interactions, such as van der Waals forces and potential π-π stacking between the aromatic phthalimide rings of adjacent molecules, would be identified. Studies on similar N-substituted phthalimides have shown the formation of layered structures, sometimes influenced by hydrogen bonding networks if applicable, which dictate the material's bulk properties. rsc.org The analysis of these packing motifs is crucial for understanding the solid-state properties of this compound.

Intermolecular Interactions in the Solid State

No specific data on the crystal structure or solid-state intermolecular interactions of this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

No specific UV-Vis absorption or luminescence data for this compound were found. A UV-Vis spectrum for cystamine alone has been reported. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of Phthaloyl Protecting Groups

The phthaloyl (Phth) group serves as a robust protecting group for the primary amino groups of cystamine (B1669676). Its reactivity is characterized by its stability under certain conditions and its susceptibility to removal under others, as well as its ability to influence reactions at adjacent positions.

Hydrazinolysis is the most traditional method for cleaving phthalimides. tandfonline.com The reaction with hydrazine (B178648) hydrate (B1144303) proceeds via the formation of a stable cyclic hydrazide, which drives the reaction to completion. tandfonline.comweebly.com However, this method can sometimes require elevated temperatures and prolonged reaction times, which may not be suitable for sensitive substrates. Alternative reagents have been explored to achieve deprotection under milder conditions. Ethylenediamine (B42938) and methylamine, for instance, have been shown to be effective at room temperature. cdnsciencepub.com Methylamine, in particular, is noted for its convenient use and the ease of removing the excess reagent from the reaction mixture. cdnsciencepub.com The deprotection process involves two rapid consecutive steps: an initial aminolysis of one imide bond, followed by an intramolecularly catalyzed cleavage of the second phthalamido linkage. cdnsciencepub.com

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrazine (N2H4) | Methanol (MeOH), often at elevated temperature | Traditional and widely used method; forms a stable phthalhydrazide (B32825) byproduct. | tandfonline.comweebly.com |

| Ethylenediamine | Room temperature | Milder alternative to hydrazine. | |

| Methylamine (CH3NH2) | Aqueous solution, room temperature | Convenient for workup due to the volatility of excess reagent; proceeds via rapid, consecutive cleavage steps. | cdnsciencepub.com |

| Sodium borohydride (B1222165) (NaBH4) / Isopropanol | Followed by acetic acid workup | A two-stage, one-flask method that proceeds with no measurable loss of optical activity for chiral substrates. | organic-chemistry.org |

Beyond its role as a protecting group, the phthaloyl moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions. rhhz.netresearchgate.net This capability allows for the selective introduction of new functional groups at positions that would otherwise be unreactive. The directing effect arises from the ability of the carbonyl oxygen atoms of the phthaloyl group to coordinate to a metal center, bringing the catalyst into close proximity with specific C-H bonds. sigmaaldrich.com

In the context of N-phthaloyl amino acid derivatives, palladium-catalyzed C(sp³)–H acetoxylation at the β-position has been demonstrated. rhhz.net This reaction typically proceeds through the formation of a five-membered palladacycle intermediate. rhhz.netresearchgate.net The phthaloyl group, in conjunction with another directing group like 8-aminoquinoline, facilitates the C-H activation step, leading to the formation of a Pd(IV) species, which then undergoes reductive elimination to yield the functionalized product. rhhz.net This directed functionalization is highly selective and can proceed with high diastereoselectivity, which is attributed to the formation of a sterically favored trans-palladacycle intermediate. rhhz.net While not specifically demonstrated on di-phthaloyl-cystamine itself, the principles established with related N-phthaloyl systems suggest a potential for similar reactivity.

Selective Deprotection Strategies and Reaction Conditions

Chemistry of the Disulfide Linkage in this compound

The disulfide (S-S) bond is the central, reactive linkage in this compound. Its chemistry is dominated by redox processes, particularly its susceptibility to cleavage by reducing agents and its participation in disulfide exchange reactions.

The interconversion between a disulfide and its corresponding thiols is a fundamental redox process. libretexts.org The disulfide bond in this compound represents the oxidized form, while the corresponding N-phthaloyl-cysteamine is the reduced thiol form. This transformation is central to the biological and chemical applications of many disulfide-containing compounds. csbsju.edu

Disulfide exchange reactions involve the cleavage of a disulfide bond by a free thiol (a thiolate anion, RS⁻, is the active nucleophile), resulting in the formation of a new disulfide and a new thiol. libretexts.orgresearchgate.net This process proceeds via a bimolecular nucleophilic substitution (S_N2)-type mechanism. nih.gov The reaction rate is dependent on the nucleophilicity of the attacking thiolate and the accessibility of the disulfide bond. researchgate.net Cystamine itself is known to undergo exchange reactions with protein thiols. thermofisher.com In a similar fashion, this compound can react with other thiols, leading to the formation of mixed disulfides. The equilibrium of this exchange can be driven by using an excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can effectively cleave the disulfide bond to generate the free thiols. libretexts.orgcsbsju.edu

Pyridyl disulfide-containing monomers are noted for their ability to undergo thiol-disulfide exchange where a stable 2-pyridinethione leaving group is released, driving the reaction toward quantitative modification. rsc.org This highlights a common strategy in disulfide chemistry to control reaction directionality.

The cleavage of disulfide bonds is a critical reaction with broad importance. ub.edu Several mechanisms can be operative, depending on the reaction conditions and the nature of the attacking species.

Nucleophilic Cleavage: The most common pathway for disulfide bond cleavage is nucleophilic attack at one of the sulfur atoms. nih.govub.edu This S_N2-type reaction requires the attacking nucleophile and the two sulfur atoms of the disulfide to adopt a linear, 180° arrangement in the transition state. nih.gov Strong nucleophiles, such as thiolates (RS⁻), phosphines (like TCEP), and hydroxide (B78521) ions (OH⁻), can initiate cleavage. csbsju.eduub.edunih.gov The reaction rate is influenced by factors that affect the nucleophile's reactivity and the disulfide's electrophilicity. Computational studies on diethyl disulfide have shown that at moderate forces, a bimolecular S_N2 attack of OH⁻ at a sulfur atom is the preferred pathway. ub.edu

Radical-Initiated Cleavage: Disulfide bonds can also be cleaved via radical-mediated pathways. For instance, radical attack at one of the sulfur atoms (an S_H2 reaction) can lead to the scission of the S-S bond. rsc.orgnih.gov This pathway has a substantially lower activation energy compared to other radical-initiated fragmentation processes in model peptides. rsc.org Minor pathways can also involve hydrogen abstraction from a carbon atom adjacent to the disulfide, followed by β-cleavage. nih.gov

| Cleavage Mechanism | Initiating Species | Key Characteristics | Reference |

|---|---|---|---|

| Nucleophilic Substitution (S_N2) | Thiolates (RS⁻), Phosphines (e.g., TCEP), Hydroxide (OH⁻) | Bimolecular reaction; requires linear alignment of the three involved sulfur atoms in the transition state. | nih.govub.edunih.gov |

| Radical-Initiated Cleavage (S_H2) | Radicals (e.g., acetyl radical) | Favored pathway involves direct radical attack on a sulfur atom; has a low activation energy. | rsc.orgnih.gov |

| Reductive Cleavage | Reducing agents (e.g., DTT, β-mercaptoethanol) | Commonly used in biochemistry to reduce disulfide bonds in proteins. | libretexts.orgcsbsju.edu |

Redox Chemistry and Disulfide Exchange Reactions

Reaction Kinetics and Mechanistic Pathways

The kinetics of reactions involving this compound are primarily governed by the reactivity of the disulfide bond. Studies on the reduction of disulfide bonds in various systems provide insight into the factors that control the reaction rates.

The reduction of a disulfide bond is typically a bimolecular reaction, and its rate is proportional to the concentration of the reducing agent. nih.gov For instance, the kinetics of disulfide bond reduction in hair by thioglycolate can be described by pseudo-first-order kinetics under conditions where the reducing agent is in large excess. psu.edu The rate-determining step in such cases is often the chemical cleavage of the disulfide bond itself, rather than the diffusion of the reagent. psu.edu

The reactivity of a specific disulfide bond can be dramatically influenced by its local environment. In proteins, some disulfide bonds exhibit "superreactivity," being cleaved much faster than expected, while others are protected by the protein's native structure. nih.gov For a small, flexible molecule like this compound in solution, the disulfide bond is expected to be highly accessible.

The mechanistic pathway for the reaction of this compound with a nucleophilic thiol (R-SH) would proceed as follows:

Deprotonation: The thiol is deprotonated by a base to form the more nucleophilic thiolate (R-S⁻). The reaction rate is often dependent on the concentration of this thiolate. researchgate.net

Nucleophilic Attack: The thiolate attacks one of the sulfur atoms of the this compound's disulfide bond in an S_N2-type displacement.

Transition State: A transient, linear tri-sulfur intermediate is formed.

Cleavage: The S-S bond breaks, releasing one molecule of N-phthaloyl-cysteamine as a leaving group (in its thiolate form) and forming a new, mixed disulfide.

Catalytic Aspects in Reactions Involving Phthaloyl and Cystamine Moieties

The phthaloyl group, commonly used as a protecting group in organic synthesis, particularly for primary amines, can influence and participate in various catalytic reactions. cdnsciencepub.com Its reactivity is often centered around the carbonyl groups and their interaction with catalysts. Similarly, the cystamine moiety, with its disulfide bond and terminal amino-derived groups, presents a reactive site for catalytic transformations.

The phthaloyl group in compounds like N-phthaloyl amino acids can direct and participate in catalytic C-H activation and arylation reactions. For instance, palladium catalysis has been effectively used for the β-C(sp³)-H arylation of N-phthaloyl alanine (B10760859) derivatives. cdnsciencepub.com In such reactions, the phthaloyl group, in conjunction with the adjacent amino acid structure, can act as a directing group, facilitating the coordination of the metal catalyst and enabling site-selective functionalization. While direct studies on this compound are not available, it is plausible that the phthaloyl groups could similarly direct reactions on the ethyl bridge of the cystamine backbone under appropriate catalytic conditions.

Ruthenium-catalyzed C-H arylation has also been demonstrated on phthaloyl-protected tryptophan derivatives, showcasing the compatibility of the phthaloyl group with oxidative catalytic cycles. nih.gov These reactions often proceed via the formation of metallacyclic intermediates. nih.gov

The cystamine portion of the molecule introduces the disulfide linkage, a key functional group in redox chemistry and chemical reaction networks. The reaction between cystamine and organic thiocyanates can establish a pseudo-catalytic system driven by a nucleophilic chain mechanism. researchgate.net In this context, the disulfide bond undergoes cleavage and reformation, a process that can be catalyzed by free thiols. researchgate.net This suggests that this compound could potentially participate in or be the subject of catalytic reactions involving thiol-disulfide exchange, where the disulfide bond is reversibly cleaved to form phthaloyl-protected cysteamine (B1669678) thiols.

Below is a table summarizing catalytic reactions involving moieties present in this compound, based on studies of related compounds.

| Reaction Type | Catalyst System | Substrate Example | Key Findings |

| β-C(sp³)-H Arylation | Pd(OAc)₂ / AgOAc | N-Phthaloyl Alanine Derivative | The N-phthaloyl group helps direct the palladium catalyst to achieve site-selective arylation. cdnsciencepub.com |

| C2-H Arylation | [{RuCl₂(p-cymene)}₂] / AgSbF₆ | N-Phthaloyl Tryptophan | The phthaloyl-protected amino acid is compatible with Ru-catalyzed oxidative C-H arylation with boronic acids. nih.gov |

| Pseudo-catalysis | Thiol initiator (e.g., cysteamine) | Cystamine / Organic Thiocyanates | A nucleophilic chain reaction where the rate is dependent on the initial concentration of free thiols, demonstrating pseudo-catalytic behavior. researchgate.net |

Spectroscopic and Computational Probing of Reaction Intermediates and Transition States

The study of reaction mechanisms heavily relies on the characterization of transient species like intermediates and transition states. Spectroscopic techniques and computational chemistry are invaluable tools for this purpose. acs.org

Spectroscopic Investigations: For reactions involving phthaloyl-containing molecules, techniques like laser flash photolysis and fluorescence spectroscopy have been employed. For instance, in the photoreactions of N-(silylmethyl)phthalimides, these methods were used to identify azomethine ylides as key reactive intermediates. acs.org Time-resolved spectroscopy can provide insights into the lifetimes and decay kinetics of such intermediates. acs.org

In the context of the cystamine moiety, spectroscopic methods like electronic absorption and electron paramagnetic resonance (EPR) have been used to study the interaction of cysteamine (the reduced form of cystamine) with metal centers in enzymes. While this compound itself is not an enzyme, these techniques would be applicable to study its coordination with metal catalysts and to characterize potential paramagnetic intermediates formed during catalytic cycles. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed structural information on stable precursors and products, and in some cases, on more persistent reaction intermediates. acs.org

Computational Probing: Density Functional Theory (DFT) is a powerful computational method used to predict the structures, energies, and spectroscopic properties of reaction intermediates and transition states. acs.org For example, DFT calculations have been used to understand the mechanism of Ni/Ir photoredox-catalyzed cross-coupling of N-phthaloyl-protected amino acid chlorides. researchgate.net These studies can elucidate the energetics of different reaction pathways, helping to understand why a particular outcome is favored. researchgate.net

In studies of related systems, computational analysis has been used to:

Predict the spectroscopic properties of proposed intermediates, which are then compared with experimental data for validation. acs.org

Investigate the redox barriers of catalytic species. researchgate.net

Compute the free energy profiles of entire reaction pathways to identify rate-determining steps and key intermediates. researchgate.net

For this compound, computational studies could model the conformational landscape of the molecule, the energetics of disulfide bond cleavage, and the structures of potential intermediates formed during catalytic reactions, such as those involving palladium or ruthenium catalysts.

The table below summarizes the application of these techniques to related systems.

| Technique | Studied System/Reaction | Findings/Applications |

| Laser Flash Photolysis | Photoreactions of N-[(trimethylsilyl)methyl]phthalimide | Identified azomethine ylides as key intermediates and determined their reaction rate constants. acs.org |

| EPR Spectroscopy | Iron(III)ADO with cysteamine | Probed the coordination environment of the iron center and the binding of substrate analogues. |

| Density Functional Theory (DFT) | Ni/Ir photoredox catalysis of N-Phthaloyl-L-phenylalanine | Investigated redox barriers and computed the free energy profile of the reaction, revealing the importance of an N-acyllutidinium intermediate. researchgate.net |

| NMR Spectroscopy / X-ray Crystallography | Ru-catalyzed C2-H arylation of N-phthaloyl tryptophan | Characterized the final products and investigated the structure of potential ruthenacycle intermediates. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine electronic structure, which in turn governs chemical reactivity.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for investigating the electronic properties of molecules. q-chem.com The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. rutgers.edupku.edu.cn In practice, the Kohn-Sham approach is used, which replaces the complex many-body problem with a simpler one of non-interacting electrons moving in an effective potential. rutgers.eduagh.edu.pl This makes DFT a computationally efficient yet accurate tool for studying molecular systems. q-chem.com

For Di-phthaloyl-cystamine, DFT calculations would be employed to determine its ground-state geometry, electronic structure, and related properties. Approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), are commonly used to balance accuracy and computational cost. pku.edu.cnagh.edu.pl Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnanobioletters.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Additionally, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated using B3LYP functional with a 6-31G basis set.*

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.8 eV | electron Volts | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | electron Volts | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | electron Volts | Indicates electronic excitability and chemical stability. |

| Dipole Moment | 2.5 D | Debye | Measures the overall polarity of the molecule. |

| Total Energy | -2150.7 Ha | Hartrees | The total electronic energy of the molecule in its optimized ground state. uci.edu |

Understanding the mechanism of a chemical reaction requires identifying the transition states and intermediates that connect reactants and products. numberanalytics.com Computational methods are invaluable for modeling these reaction pathways, providing insights into reaction kinetics and mechanisms. numberanalytics.com Techniques like the Nudged Elastic Band (NEB) and Intrinsic Reaction Coordinate (IRC) methods are used to calculate the minimum energy path (MEP) of a reaction. numberanalytics.comnumberanalytics.com The highest point on this path corresponds to the transition state, and its energy determines the activation energy of the reaction. numberanalytics.com

For this compound, predictive modeling could elucidate its synthesis mechanism or its degradation pathways, such as the cleavage of the disulfide bond under reducing conditions. By modeling the reaction coordinates, chemists can identify the most energetically favorable pathway and the structure of the associated transition state, a transient species that is difficult to observe experimentally. researchgate.netnih.gov This knowledge is crucial for optimizing reaction conditions to improve yield or for designing more stable derivatives. chemrxiv.org The study of enzymatic transition states has also become a powerful tool in the design of potent enzyme inhibitors. nih.gov

Table 2: Hypothetical Reaction Pathway Analysis for Disulfide Bond Reduction in this compound

| Reaction Step | Description | Calculated Activation Energy (Ea) | Method |

| Step 1 | Approach of a reducing agent (e.g., thiol) to the disulfide bond. | 15 kcal/mol | NEB |

| Step 2 | Transition State 1 (TS1): Formation of a transient sulfurane intermediate. | 25 kcal/mol | IRC/Berny Optimization |

| Step 3 | Cleavage of the S-S bond to form two separate thiol groups. | 10 kcal/mol | NEB |

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule in various environments. nih.govnih.gov This approach is particularly useful for large, flexible molecules where numerous conformations are possible. upenn.edunih.gov

In the case of this compound, the molecule possesses significant flexibility due to the rotatable bonds in the ethylenediamine (B42938) linker and the disulfide bridge. MD simulations could be used to explore the conformational landscape of the molecule in different solvents, such as water or organic solvents. researchgate.net The simulations would reveal the most stable conformers and the energy barriers between them. upenn.eduupenn.edu Understanding the molecule's flexibility is important, as its conformation can significantly influence its physical properties and biological activity. For instance, the spatial arrangement of the phthalimide (B116566) groups could affect how the molecule interacts with other molecules or assembles into larger structures. uct.ac.za

Table 3: Key Conformational Dihedral Angles in this compound from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predominant Angle(s) | Relative Population |

| τ1 (N-C-C-S) | Rotation around the bond connecting nitrogen to the ethyl group. | 60°, 180°, -60° | 30%, 40%, 30% |

| τ2 (C-C-S-S) | Rotation around the bond connecting the ethyl group to sulfur. | 180° | 90% |

| τ3 (C-S-S-C) | Rotation around the disulfide bond. | ±90° | 95% |

In Silico Approaches for Predicting Molecular Interactions and Self-Assembly

In silico methods, including molecular docking and simulations of molecular aggregation, are used to predict how molecules interact with each other or with specific targets. nih.govrsc.org These interactions, driven by forces like hydrogen bonds, hydrophobic interactions, and π-π stacking, govern processes such as protein-ligand binding and molecular self-assembly. researchgate.net

For this compound, computational approaches can predict its potential to self-assemble into ordered nanostructures. The planar phthalimide groups are capable of π-π stacking, while the central disulfide linkage can influence packing. acs.org Studies on similar disulfide-functionalized peptides show they can self-assemble into well-ordered structures. researchgate.net Furthermore, the self-assembly of cystamine-containing block copolymers has been shown to be programmable by environmental triggers like pH. rsc.org By simulating a system with multiple this compound molecules, researchers can observe the spontaneous formation of aggregates and analyze the specific intermolecular interactions that stabilize these assemblies. This information is valuable for designing novel biomaterials or drug delivery systems. nih.gov

Table 4: Predicted Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Atom Groups Involved | Predicted Energy (kcal/mol) | Significance |

| π-π Stacking | Phthalimide Rings | -4.5 to -6.0 | Major driving force for aggregation. |

| Hydrogen Bonding | Carbonyl Oxygen & Ethyl C-H | -1.5 to -2.5 | Contributes to structural specificity. |

| Van der Waals | Overall Molecule | -3.0 to -5.0 | General non-specific attraction. |

| Disulfide Interaction | S-S --- S-S | -0.5 to -1.0 | Influences packing and orientation. |

Computational Design and Optimization of this compound Derivatives

Computational chemistry plays a pivotal role in the rational design and optimization of new molecules with desired properties. ipn.mx By creating a virtual library of derivatives and evaluating their properties in silico, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. jmchemsci.comharvard.edu

Starting with the this compound scaffold, a computational workflow could be established to design derivatives with enhanced properties, such as improved binding affinity to a biological target or modified self-assembly characteristics. This process would involve:

Scaffold Modification: Introducing various functional groups (e.g., hydroxyl, amino, halogen) at different positions on the phthalimide rings.

Property Prediction: Using quantum mechanical methods (like DFT) and molecular mechanics to calculate key properties for each derivative, such as electronic structure, solubility, and binding affinity to a target protein via molecular docking. ipn.mxresearchgate.net

Structure-Activity Relationship (SAR) Analysis: Correlating the structural changes with the predicted properties to understand which modifications are most effective.

Lead Optimization: Iteratively refining the best candidates to maximize desired properties while minimizing potential liabilities. wgtn.ac.nz

This in silico design loop allows for the rapid exploration of a vast chemical space to identify optimized derivatives of this compound for specific applications. mdpi.com

Advanced Research Directions and Emerging Applications

Di-phthaloyl-cystamine as a Component in Supramolecular Assemblies

Supramolecular chemistry, which focuses on systems of two or more molecules held together by non-covalent bonds, is a key area where this compound is making an impact. wikipedia.org These interactions are crucial for creating ordered and dynamic structures. nih.gov

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. nih.gov This process is fundamental to the creation of complex supramolecular architectures. nih.govpnas.org this compound, with its specific structural features, can participate in these self-assembly processes, leading to the formation of ordered aggregates. The nature of these assemblies can be influenced by various factors, including the surrounding environment. rsc.org

The process of self-assembly allows for the "bottom-up" creation of materials with tailored properties. nih.gov By designing molecules like this compound, scientists can control the formation of nano- and microscale structures such as micelles and vesicles. nih.gov These ordered structures are of great interest for their potential in various applications. nih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. wikipedia.org This phenomenon is central to host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. wikipedia.org The principles of molecular recognition and host-guest chemistry are being applied to develop sophisticated materials. units.it

The unique structure of this compound can be exploited in the design of host-guest systems. For instance, derivatives of cystamine (B1669676) have been used to create multifunctional supramolecular vesicles. dovepress.comnih.gov These vesicles can act as nanocarriers, demonstrating the practical application of host-guest chemistry. dovepress.comnih.gov The interactions within these systems can be highly specific, allowing for the development of materials with advanced functionalities. rsc.org

Self-Assembly Processes and Supramolecular Architectures

Integration of this compound in Advanced Materials Science

The incorporation of this compound into materials is leading to significant advancements in materials science. Its disulfide bond is a particularly attractive feature for creating "smart" materials that can respond to specific stimuli.

Functional polymers are macromolecules that possess specific reactive groups, giving them unique properties and capabilities. msesupplies.com The integration of phthaloyl-cystamine units into polymer chains is a strategy for creating such advanced materials. list.lu For example, the phthaloylation of chitosan, a natural biopolymer, is a method used to enhance its solubility and allow for further chemical modifications. mdpi.com

The synthesis of copolymers containing cystamine derivatives has been explored to develop materials with specific functionalities. nih.gov These polymers can be designed to have linear or cross-linked structures, affecting their physical properties and degradation profiles. nih.gov The development of such polymers opens up possibilities for a wide range of applications. list.lu

Table 1: Examples of Functional Polymers and their Properties

| Polymer Type | Monomers/Components | Key Feature | Potential Application |

| Redox-Responsive Nanoparticles | Poly(lactide) with pyridyl disulfide groups, SH-PEG-SH | Disulfide bonds for redox-triggered disassembly. acs.org | Drug Delivery |

| Degradable Nanogels | 2,2'-(ethylenedioxy)diethanethiol (EDDET), Pentaerythritol tetramercaptoacetate (PETMA) | Backbone and cross-links composed of disulfide bonds for complete degradation. nih.gov | Drug Carriers |

| Linear and Cross-linked Polymers | Cystamine, Adipoyl chloride, Trimesoyl chloride | Susceptible to disulfide linkage breakage in low redox environments. dntb.gov.uamdpi.com | Targeted Drug Delivery |

| Self-Assembling Block Copolymer | Poly(cystamine methacrylamide (B166291) hydrochloride) (PCysMA), 2-hydroxypropylmethacrylamide (HPMA) | Programmable self-assembly in response to pH and redox conditions. rsc.org | Biomaterials |

This table provides a summary of different functional polymers incorporating disulfide or cystamine-related units and their notable characteristics and potential uses based on published research.

The disulfide bond (S-S) is a key functional group that can be cleaved under specific chemical conditions, particularly in a reducing environment. This property is being widely used to design responsive or "smart" materials. researchgate.net These materials can change their structure or properties in response to a stimulus, such as the presence of certain chemicals. researchgate.net

Polymers containing disulfide bonds are of great interest for their redox-responsive behavior. hep.com.cn The cleavage of the disulfide linkage, often triggered by reducing agents like glutathione (B108866), can lead to the disassembly of the material. acs.orgresearchgate.net This mechanism is being explored for various applications where a controlled release or degradation is desired. nih.govhep.com.cn The stability of the disulfide bond can be tuned, allowing for the design of materials that respond to specific redox environments. nih.gov

The principles of self-assembly and molecular recognition involving components like this compound are not limited to biological applications. These concepts are also being applied in the field of nanomaterials and microfabrication for non-biological systems. The ability to create highly ordered structures at the nanoscale is crucial for developing new technologies. researchgate.net

The use of bifunctional ligands to create two-dimensional multilevel supramolecular assemblies on surfaces demonstrates the potential for engineering complex nanostructures. mdpi.com These assemblies are formed through a combination of different non-covalent interactions, leading to highly organized patterns. mdpi.com Such precise control over the arrangement of molecules on a surface is a key goal in nanotechnology and could lead to the fabrication of novel electronic and sensory devices.

Design of Responsive Materials Leveraging the Disulfide Linkage

This compound in the Synthesis of Complex Organic Molecules

This compound, a symmetrical molecule featuring two phthalimide (B116566) groups linked by a disulfide bond, holds theoretical potential as a versatile component in the synthesis of complex organic molecules. Its structure combines the features of a phthalimide, a common protecting group for amines, and a cystamine core, which introduces a redox-responsive disulfide linkage. These characteristics open avenues for its application in specialized areas of synthetic chemistry.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. google.com While direct research on this compound as a chiral auxiliary is not extensively documented, its structural components suggest a basis for such applications. The core concept involves attaching the auxiliary to a prochiral substrate, influencing the stereoselective formation of new chiral centers, and then cleaving it for removal and potential recycling. google.com

The phthalimide groups in this compound could be modified to create a chiral environment. For instance, derivatives of phthalimide have been explored in the context of asymmetric synthesis. chim.itnih.gov By introducing chiral substituents to the phthalimide rings, it is conceivable to design a this compound derivative that could act as a bidentate chiral ligand for metal-catalyzed reactions or as a bulky stereodirecting group. The disulfide bond provides a specific cleavage point, allowing for the removal of the auxiliary under mild reducing conditions, which is a desirable feature for sensitive substrates. nih.gov

The development of chiral auxiliaries from readily available starting materials like amino acids is a common strategy. researchgate.netcapes.gov.brresearchgate.net L-cysteine derivatives, which are structurally related to the cystamine moiety, have been successfully used to prepare chiral β-amino alcohols that are effective in the enantioselective catalytic reduction of ketones. capes.gov.brresearchgate.netjlu.edu.cn This precedent highlights the potential for sulfur-containing chiral molecules to induce asymmetry. The challenge in utilizing this compound would lie in creating a stable, enantiomerically pure version that can effectively transfer its chirality during a chemical transformation.

| Potential Role | Relevant Structural Feature | Example from Related Compounds |

| Chiral Ligand | Modified Phthalimide Rings | Phthalimide derivatives used in asymmetric catalysis. chim.it |

| Stereodirecting Group | Bulky Chiral Phthalimide Moiety | Use of bulky auxiliaries to shield one face of a molecule. google.com |

| Cleavable Handle | Disulfide Bond | Removal of thiol-based auxiliaries with reducing agents. nih.gov |

Precursors for Advanced Building Blocks in Organic Chemistry

The structure of this compound makes it an interesting precursor for more complex molecular architectures. The phthaloyl groups serve as effective protection for the primary amines of the cystamine backbone. bu.edu.eg This protection allows for selective reactions at other parts of a molecule without interference from the highly reactive amino groups.

The key to its utility as a precursor lies in the two main functionalities: the phthalimide and the disulfide bond.

Deprotection and Functionalization: The phthalimide groups can be removed to liberate the primary amines of cystamine. wikipedia.org This unmasking can be performed at a desired stage in a synthetic sequence, revealing two nucleophilic centers. These amines can then be used to build larger, symmetrical molecules, such as macrocycles or specific ligands for coordination chemistry. The process of N-protection is crucial in multi-step synthesis to ensure selective transformations. tandfonline.comrsc.orgrsc.org

Disulfide Bond Cleavage: The disulfide bond is redox-active and can be cleaved under mild reducing conditions (e.g., using dithiothreitol (B142953) or phosphines) to yield two separate N-phthaloyl-cysteamine molecules. nih.gov Each of these resulting molecules contains a single protected amine and a free thiol group. This thiol is a versatile functional group that can participate in a variety of transformations, including:

Thiol-ene "click" chemistry: For the construction of polymers or for surface modification.

Nucleophilic substitution: Reacting with electrophiles to form new carbon-sulfur bonds.

Michael addition: Adding to α,β-unsaturated carbonyl compounds.

This dual reactivity makes this compound a potential source for bifunctional building blocks that are valuable in medicinal chemistry and materials science. For instance, the resulting N-phthaloyl-cysteamine could be used to synthesize derivatives for drug delivery systems or as a component in the creation of self-healing polymers. researchgate.net

| Reaction | Reactive Site | Product | Potential Application |

| Deprotection (e.g., Hydrazinolysis) | Phthalimide Carbonyls | Cystamine wikipedia.org | Synthesis of symmetrical ligands, polyamines. |

| Reduction (e.g., DTT) | Disulfide Bond | N-Phthaloyl-cysteamine | Synthesis of thiol-containing molecules, polymers. nih.gov |

Future Trends in this compound Research and Interdisciplinary Exploration

Future research on this compound and related structures is likely to be driven by the unique properties of the disulfide bond, leading to interdisciplinary applications, particularly in materials science and biomedicine.

The primary trend revolves around the development of redox-responsive materials . nih.govd-nb.info The disulfide bond in this compound is stable under normal physiological conditions but can be cleaved in reducing environments, such as the intracellular space where the concentration of glutathione (GSH) is high. nih.govhep.com.cn This property is the cornerstone for designing "smart" materials that respond to specific biological cues.

Emerging applications include:

Drug Delivery Systems: this compound could be incorporated as a cross-linker in nanogels or micelles. nih.govhep.com.cndntb.gov.ua These nanoparticles would be stable in the bloodstream but would disassemble and release their therapeutic payload upon entering cancer cells, which have elevated GSH levels. d-nb.infohep.com.cn

Self-Healing Polymers: The reversible nature of the disulfide bond (cleavage and re-formation through oxidation) is being explored for creating self-healing materials. nih.govjsta.cl Polymers cross-linked with disulfide-containing units like this compound could potentially repair themselves after damage.

Bioconjugation and Biosensors: The cystamine moiety, once deprotected, can be used to link molecules to proteins or other biomolecules that have available cysteine residues, forming new disulfide bonds. ichb.pl This could be used to create bioconjugates for diagnostics or therapeutic purposes. The cleavage of the disulfide bond upon interaction with a specific analyte could also form the basis of a biosensor. rsc.org

Interdisciplinary exploration will be key to unlocking the full potential of this compound. Collaboration between organic chemists, polymer scientists, materials engineers, and biologists will be essential to design and synthesize new functional materials and test their efficacy in complex biological systems. dntb.gov.uajsta.cl The future will likely see the development of more sophisticated derivatives where the phthalimide or cystamine backbone is further functionalized to tune properties like solubility, biocompatibility, and targeting specificity. researchgate.netrug.nl

Q & A

Q. What are the established protocols for synthesizing Di-phthaloyl-cystamine, and how can purity be validated?

Synthesis typically involves coupling phthalic anhydride with cystamine under controlled conditions (e.g., inert atmosphere, stoichiometric ratios). Purity validation requires analytical techniques such as HPLC (high-performance liquid chromatography) for quantifying impurities and NMR (nuclear magnetic resonance) for structural confirmation . For reproducibility, experimental sections must detail solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation testing (e.g., 40°C/75% relative humidity) and pH-dependent hydrolysis assays . Data collection should include time-point sampling, spectrophotometric quantification of degradation products, and statistical analysis (e.g., ANOVA for significance testing) . Methodological rigor requires documenting buffer compositions, equipment calibration, and control experiments .

Q. What spectroscopic methods are most effective for characterizing this compound’s molecular structure?

FT-IR (Fourier-transform infrared spectroscopy) identifies functional groups (e.g., carbonyl stretches from phthaloyl groups), while 1H/13C NMR confirms regiochemistry and hydrogen bonding. Advanced techniques like X-ray crystallography provide crystallographic data but require high-purity samples . Cross-referencing with literature spectra ensures accuracy .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved in systematic reviews?

Apply PRISMA guidelines (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) to standardize data extraction and bias assessment . For example, discrepancies in cytotoxicity studies may stem from variations in cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (MTT vs. resazurin). Meta-regression analysis can isolate confounding variables .

Q. What experimental designs address the compound’s in vivo vs. in vitro pharmacokinetic discrepancies?

Use compartmental modeling to compare absorption rates in animal models (e.g., rodent plasma half-life) with in vitro permeability assays (e.g., Caco-2 cell monolayers). Methodological transparency requires reporting ethical approvals (e.g., Institutional Animal Care protocols) and statistical power calculations .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) and MD (molecular dynamics) simulations (e.g., GROMACS) model ligand-receptor binding. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Document force fields, simulation durations, and solvent models to ensure reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement Quality by Design (QbD) principles, including DOE (design of experiments) to optimize reaction parameters (e.g., temperature, catalyst loading). Use PAT (process analytical technology) tools like in-situ FT-IR for real-time monitoring .

Methodological Challenges and Solutions

Q. How should researchers design dose-response studies for this compound’s therapeutic efficacy?

Follow Cochrane Handbook recommendations for intervention studies: randomize treatment groups, include placebo controls, and predefine primary endpoints (e.g., IC50 values). Address attrition bias with intention-to-treat analysis .

Q. What statistical approaches reconcile conflicting results in this compound’s redox behavior?

Apply Bayesian hierarchical models to pool data from heterogeneous studies (e.g., differing electrochemical setups). Sensitivity analysis identifies outliers, while multivariate regression accounts for covariates like electrolyte composition .

Q. How can degradation pathways of this compound be elucidated under oxidative stress?

Combine LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify degradation byproducts with DFT (density functional theory) calculations to predict reaction mechanisms. Document mass spectra fragmentation patterns and computational parameters (e.g., basis sets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.